molecular formula C13H18FNO3 B8382320 [3-Fluoro-4-(2-morpholin-4-yl-ethoxy)-phenyl]-methanol

[3-Fluoro-4-(2-morpholin-4-yl-ethoxy)-phenyl]-methanol

Cat. No. B8382320
M. Wt: 255.28 g/mol
InChI Key: DQRLKUXPSBGFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253158B2

Procedure details

To lithium aluminium hydride (0.03 g, 0.90 mmol) suspended in dry THF (1 ml) and cooled to 0° C. under an argon atmosphere was added a solution of 3-fluoro-4-(2-morpholin-4-yl-ethoxy)-benzoic acid ethyl ester (0.15 g, 0.5 mmol) in dry THF (1 ml). The cold bath was removed and the reaction mixture further stirred for 2 h at r.t. The reaction mixture was cooled (0° C.) and quenched with NaHCO3 (½ sat., 2 ml) and further stirred for 0.5 h at r.t., filtered and concentrated under reduced pressure. The filtrate was dissolved in ethyl acetate and washed with water (2×), brine, dried (MgSO4) filtered and concentrated under reduced pressure: 0.12 g (86%);
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
3-fluoro-4-(2-morpholin-4-yl-ethoxy)-benzoic acid ethyl ester
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10](=O)[C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:18][CH2:19][N:20]2[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)=[C:13]([F:26])[CH:12]=1)C>C1COCC1>[F:26][C:13]1[CH:12]=[C:11]([CH2:10][OH:9])[CH:16]=[CH:15][C:14]=1[O:17][CH2:18][CH2:19][N:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.03 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
3-fluoro-4-(2-morpholin-4-yl-ethoxy)-benzoic acid ethyl ester
Quantity
0.15 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)OCCN1CCOCC1)F)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture further stirred for 2 h at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cold bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled (0° C.)
CUSTOM
Type
CUSTOM
Details
quenched with NaHCO3 (½ sat., 2 ml)
STIRRING
Type
STIRRING
Details
further stirred for 0.5 h at r.t.
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The filtrate was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water (2×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC=1C=C(C=CC1OCCN1CCOCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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